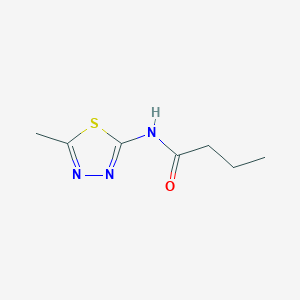

N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

説明

“N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of compounds similar to “N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide” has been reported in the literature . For example, a series of N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides were synthesized from dehydroabietic acid (DHA) by a two-step procedure . Another study reported the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .科学的研究の応用

Dyeing Performance and Acid Dyes

N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized and characterized. These compounds were then coupled with various naphthalene acid couplers to create a new series of acid dyes (AD1-AD13). Researchers assessed their dyeing performance on nylon fabric . Acid dyes are essential in textile industries for coloring natural and synthetic fibers.

Insecticidal Properties

The 1,3,4-thiadiazole scaffold has been explored for its insecticidal activities. While specific studies on N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide are not mentioned, other thiadiazole derivatives have demonstrated insecticidal effects . These compounds could potentially contribute to pest control strategies.

Antibacterial and Antifungal Applications

Although direct evidence for N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide is scarce, related 1,3,4-thiadiazole derivatives have shown antibacterial and antifungal properties . These compounds may play a role in combating microbial infections.

Anticancer Potential

1,3,4-Thiadiazole derivatives have been investigated as potential anticancer agents. While not specific to our compound, this class of molecules has shown promise in inhibiting cancer cell growth . Further research could explore N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide’s potential in this context.

Polymer Chemistry and Fluorescent Probes

Thiadiazole derivatives find applications in polymer chemistry and as fluorescent probes . These compounds contribute to materials science, sensor development, and imaging techniques.

Other Biological Activities

The broader class of 1,3,4-thiadiazole derivatives has been associated with various activities, including antioxidant, anticonvulsant, anti-inflammatory, and antidepressant effects . While specific data on N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide is limited, it’s worth exploring its potential in these areas.

将来の方向性

The future directions for “N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide” and similar compounds could involve further exploration of their biological activities. For instance, 1,3,4-thiadiazole derivatives have shown potential as anticancer agents . Therefore, more research could be conducted to investigate their potential therapeutic applications.

作用機序

Target of Action

N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide, a derivative of 1,3,4-thiadiazole, has been reported to have significant therapeutic potential . The primary targets of this compound are believed to be matrix metalloproteinases (MMPs) . MMPs are enzymes that degrade various components of the extracellular matrix, playing a crucial role in many biological processes, including tissue remodeling, inflammation, and cancer progression .

Mode of Action

The compound interacts with its targets by binding to the active sites of the MMPs, thereby inhibiting their activity . This interaction disrupts processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells . The compound’s mode of action is also influenced by its mesoionic character, which allows it to cross cellular membranes and interact strongly with biological targets .

Biochemical Pathways

The inhibition of MMPs affects several biochemical pathways. MMPs are involved in the degradation of fibronectin, laminin, gelatins of type I, III, IV, and V; collagens III, IV, X, and IX, and cartilage proteoglycans . By inhibiting these enzymes, the compound disrupts these degradation processes, potentially affecting tissue remodeling and cancer progression .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are generally able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of MMPs by N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide can lead to a disruption in the degradation of various components of the extracellular matrix . This can result in the inhibition of tissue remodeling processes and the progression of diseases such as cancer . The compound’s ability to disrupt DNA replication processes can also inhibit the replication of both bacterial and cancer cells .

特性

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-3-4-6(11)8-7-10-9-5(2)12-7/h3-4H2,1-2H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQFYWYPINZWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353806 | |

| Record name | Butanamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62347-17-5 | |

| Record name | Butanamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6513136.png)

![3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6513147.png)

![2-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B6513160.png)

![3-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-cyclohexylurea](/img/structure/B6513161.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6513171.png)

![6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6513177.png)

![1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6513184.png)

![2-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6513197.png)

![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}cyclohexanecarboxamide](/img/structure/B6513201.png)

![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6513206.png)

![2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid](/img/structure/B6513213.png)

![1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6513215.png)

![(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513225.png)